molecular formula C9H12O2 B13796783 Methyl cyclohepta-2,6-diene-1-carboxylate CAS No. 65093-86-9

Methyl cyclohepta-2,6-diene-1-carboxylate

Cat. No.: B13796783
CAS No.: 65093-86-9
M. Wt: 152.19 g/mol
InChI Key: PDZKJEVTXJQMTN-UHFFFAOYSA-N
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Description

Methyl cyclohepta-2,6-diene-1-carboxylate is an organic compound with the molecular formula C₉H₁₂O₂ It is a derivative of cycloheptadiene, featuring a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl cyclohepta-2,6-diene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cycloheptadiene with methanol in the presence of a strong acid catalyst, such as sulfuric acid. This esterification reaction results in the formation of the desired methyl ester .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl cyclohepta-2,6-diene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl cyclohepta-2,6-diene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl cyclohepta-2,6-diene-1-carboxylate exerts its effects involves interactions with various molecular targets. These interactions can influence biochemical pathways and cellular processes. The specific pathways and targets depend on the context of its use, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

    Cycloheptadiene: The parent compound, lacking the ester functional group.

    Methyl cyclohexane-1-carboxylate: A similar ester but with a cyclohexane ring instead of a cycloheptadiene ring.

    Methyl benzoate: An aromatic ester with a benzene ring.

Uniqueness

Methyl cyclohepta-2,6-diene-1-carboxylate is unique due to its seven-membered ring structure and the presence of both double bonds and an ester functional group.

Properties

CAS No.

65093-86-9

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

methyl cyclohepta-2,6-diene-1-carboxylate

InChI

InChI=1S/C9H12O2/c1-11-9(10)8-6-4-2-3-5-7-8/h4-8H,2-3H2,1H3

InChI Key

PDZKJEVTXJQMTN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C=CCCC=C1

Origin of Product

United States

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